3-Hydroxycyclobutanone
Overview
Description
3-Hydroxycyclobutanone is a cyclic ketone with the molecular formula C₄H₆O₂. It is a four-membered ring compound containing a hydroxyl group and a ketone functional group. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Scientific Research Applications
3-Hydroxycyclobutanone has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .
Mechanism of Action
Target of Action
It is known to be a product of the photochemical reaction of cyclobutanol and acetaldehyde .
Mode of Action
It is produced by the photochemical reaction of cyclobutanol and acetaldehyde . This suggests that its activity may be related to its ability to undergo photoreactions in the presence of light .
Biochemical Pathways
Its formation through the photochemical reaction of cyclobutanol and acetaldehyde suggests that it may play a role in the metabolic pathways of these compounds .
Result of Action
It has been shown to undergo photoreactions in the presence of light, which suggests it may have applications in industrial processes such as the production of polymers .
Action Environment
The action of 3-Hydroxycyclobutanone may be influenced by environmental factors such as light, given its formation through a photochemical reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycyclobutanone can be synthesized through several methods. One common approach involves the photochemical reaction of cyclobutanol and acetaldehyde . Another method includes the acyloin condensation using chlorotrimethylsilane as a trapping agent. This reaction involves the use of sodium or a sodium-potassium alloy in an oxygen-free, nitrogen atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced through photoreactions, which are advantageous due to their efficiency and scalability. The use of light to drive the reaction helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert it into cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various cyclobutanone and cyclobutanol derivatives, which are useful intermediates in organic synthesis .
Comparison with Similar Compounds
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
Cyclobutanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its reactivity and applications.
Uniqueness: 3-Hydroxycyclobutanone is unique due to the presence of both hydroxyl and ketone groups within a four-membered ring structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxycyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHGWJPDGIYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Hydroxycyclobutanone interesting for cycloaddition reactions?
A1: this compound presents a unique chemical structure that allows it to participate in formal [4+2] cycloaddition reactions with enones. [, ] This is particularly interesting because it opens up possibilities for synthesizing complex cyclic molecules, which are often found in natural products and pharmaceuticals.
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